molecular formula C19H19ClN4O4 B2851849 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 874805-11-5

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2851849
CAS RN: 874805-11-5
M. Wt: 402.84
InChI Key: UFIMJGPLCHLHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CB-1, and it is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1).

Mechanism of Action

CB-1 works by binding to the N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide receptor, which is primarily found in the central nervous system. This binding inhibits the activity of the receptor, leading to a decrease in the signaling of the endocannabinoid system. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
CB-1 has been shown to have a wide range of biochemical and physiological effects. In animal studies, CB-1 has been shown to reduce food intake and body weight, suggesting that it may have potential applications in the treatment of obesity. Additionally, CB-1 has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-1 is its high selectivity for the N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide receptor. This selectivity makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CB-1 is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving CB-1. One area of interest is in the development of CB-1 as a potential treatment for obesity. Additionally, CB-1 may have potential applications in the treatment of chronic pain and other neurological disorders. Further research is needed to fully understand the potential applications of CB-1 and its mechanisms of action.

Synthesis Methods

The synthesis of CB-1 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-(pyridin-4-ylmethyl)propane-1,3-diol to form an intermediate. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.

Scientific Research Applications

CB-1 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the field of neuroscience, where CB-1 has been shown to have a significant impact on the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including appetite, pain, and mood.

properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-15-3-1-14(2-4-15)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-13-5-7-21-8-6-13/h1-8,16H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIMJGPLCHLHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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